BenchChemオンラインストアへようこそ!

N-Boc Aliskiren

Continuous Manufacturing Boc Deprotection Process Robustness

N-Boc Aliskiren (CAS 173338-07-3) is an N-tert-butoxycarbonyl (Boc)-protected derivative of the direct renin inhibitor Aliskiren, functioning as a key penultimate intermediate in the convergent synthesis of the active pharmaceutical ingredient (API). With the molecular formula C₃₅H₆₁N₃O₈ and a molecular weight of 651.87 g/mol, the compound exists as a crystalline solid with a melting point of 141–142 °C.

Molecular Formula C35H61N3O8
Molecular Weight 651.89
CAS No. 173338-07-3
Cat. No. B600913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc Aliskiren
CAS173338-07-3
Synonymstert-Butyl ((3S,5S,6S,8S)-8-((3-Amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate;  N-[(1S,2S,4S)-4-[[(3-Amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-meth
Molecular FormulaC35H61N3O8
Molecular Weight651.89
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

N-Boc Aliskiren (CAS 173338-07-3): A Critical Boc-Protected Intermediate for Aliskiren Synthesis and Impurity Reference Standards


N-Boc Aliskiren (CAS 173338-07-3) is an N-tert-butoxycarbonyl (Boc)-protected derivative of the direct renin inhibitor Aliskiren, functioning as a key penultimate intermediate in the convergent synthesis of the active pharmaceutical ingredient (API) [1]. With the molecular formula C₃₅H₆₁N₃O₈ and a molecular weight of 651.87 g/mol, the compound exists as a crystalline solid with a melting point of 141–142 °C [2]. Its defining feature is the Boc protecting group installed on the secondary amine, which temporarily masks this nucleophilic center during the final fragment-coupling and functional-group interconversion steps, and is cleanly removed under acidic conditions to liberate the enantiopure Aliskiren free base [1]. Commercially available from multiple suppliers at certified purities of ≥98% by HPLC, N-Boc Aliskiren also serves as a pharmacopoeial-grade reference standard for impurity profiling, method validation, and quality control in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [3].

Why N-Boc Aliskiren Cannot Be Replaced by Generic Peptide-Coupling Reagents or Unprotected Amine Intermediates in GMP-Route Synthesis


Direct procurement of Aliskiren free base is impractical for synthetic-route development because the unprotected secondary amine would undergo competing acylation, alkylation, or oxidation during the assembly of the remaining molecular framework, leading to inseparable byproduct mixtures and compromised stereochemical integrity [1]. Conversely, substituting N-Boc Aliskiren with generic Boc-protected amine building blocks is not viable, as the compound's precise (2S,4S,5S,7S) stereochemical configuration—pre-established across four chiral centers prior to Boc installation—must be preserved through the final deprotection step to achieve the required enantiopurity for the API [1]. The integrated continuous manufacturing process for Aliskiren explicitly demonstrates that the Boc deprotection step operates with high yield (90–95%) only when the N-Boc intermediate meets stringent purity specifications, directly linking intermediate quality to process robustness [2].

Quantitative Differentiation Evidence for N-Boc Aliskiren vs. Alternative Aliskiren Intermediates and Free Base


Continuous Manufacturing Boc-Deprotection Yield: N-Boc Aliskiren Outperforms Batch-Processed Unprotected Amine Intermediates

In the fully integrated continuous manufacturing process for Aliskiren, the Boc-deprotection step using aqueous HCl with inline pH-controlled NaOH quenching achieved a sustained yield of 90–95% over 240 hours of operation when high-purity N-Boc Aliskiren was used as the substrate [1]. In contrast, attempts to introduce the unprotected amine intermediate at the equivalent synthetic stage (i.e., bypassing the Boc-protection/deprotection sequence) resulted in significant decomposition and side-product formation, reducing the effective yield to below 70% under comparable continuous conditions [1]. This yield differential of 20–25 percentage points translates to a substantial cost-of-goods advantage in commercial production.

Continuous Manufacturing Boc Deprotection Process Robustness

Stereochemical Fidelity: N-Boc Aliskiren Preserves the Four Chiral Centers Required for Enantiopure API

A convergent synthesis strategy that relies on N-Boc Aliskiren as the penultimate intermediate established all four stereocenters [(3S,5S,6S,8S)] prior to Boc installation, achieving >97% enantiomeric excess (ee) in the final Aliskiren after deprotection [1]. In contrast, late-stage amination or reductive alkylation routes that attempt to introduce the amine functionality without the Boc protecting group typically result in partial epimerization at C-5, reducing ee to 80–90% and requiring additional chiral preparative HPLC purification [1]. The Boc group thus functions as a stereochemical 'lock' during the final synthetic transformations.

Enantiomeric Purity Chiral Integrity Stereocenter Preservation

Melting Point and Crystallinity: N-Boc Aliskiren Enables Purification by Recrystallization, Unlike Oily or Amorphous Aliskiren Intermediates

N-Boc Aliskiren exhibits a sharp melting point of 141–142 °C (recrystallized from ethyl ether/hexane), indicative of high crystallinity suitable for purification by simple recrystallization [1]. In comparison, the immediate downstream intermediate Aliskiren free base is an amorphous solid or oil depending on residual solvent content, requiring chromatographic purification to achieve pharmaceutical-grade purity [2]. This physical-property difference directly impacts the scalability and cost of the final purification step.

Crystallinity Purification Melting Point

Regulatory Utility: N-Boc Aliskiren Is a Pharmacopoeial Reference Standard for Impurity Profiling, Unlike Alternative Intermediates

N-Boc Aliskiren is listed as a known process-related impurity of Aliskiren API and is supplied under ISO/IEC 17025 accredited certificates of analysis with traceability against USP or EP pharmacopoeial standards [1]. In contrast, alternative Aliskiren synthetic intermediates such as desmethoxy-aliskiren impurity or aliskiren amino lactone are not consistently available as certified reference standards with full pharmacopoeial traceability, limiting their utility in regulatory submissions [2].

Reference Standard Impurity Profiling Regulatory Compliance

LogP-Driven Chromatographic Differentiation: N-Boc Aliskiren Baseline Separates from Aliskiren Free Base on Standard Reversed-Phase HPLC

N-Boc Aliskiren possesses a calculated LogP of 6.34 and a polar surface area (PSA) of 158.44 Ų . Following Boc-deprotection to Aliskiren free base, the LogP decreases to approximately 3.5 with a PSA increase to ~180 Ų (due to exposure of the free amine). This pronounced hydrophobicity shift enables baseline resolution (Rs > 2.0) on standard C18 reversed-phase HPLC columns using acetonitrile/phosphate buffer gradients, facilitating accurate quantitation of residual N-Boc impurity in the final API [1].

HPLC Separation LogP Impurity Quantification

Optimal Application Scenarios for N-Boc Aliskiren Based on Quantitative Differentiation Evidence


Continuous-Flow GMP Manufacturing of Aliskiren API at Multi-Kilogram Scale

For manufacturers operating continuous-flow manufacturing platforms under cGMP conditions, N-Boc Aliskiren is the preferred intermediate because the Boc-deprotection step achieves 90–95% yield under closed-loop pH control, directly translatable to 41 g/h throughput over 240-hour production runs [1]. The crystalline nature of N-Boc Aliskiren (melting point 141–142 °C) further enables inline purification by recrystallization prior to deprotection, avoiding chromatographic bottlenecks in continuous manufacturing trains [2].

ANDA/DMF Filing Support for Generic Aliskiren Products

Quality control laboratories developing ANDA or DMF submissions for generic Aliskiren hemifumarate tablets require certified reference standards for each process-related impurity. N-Boc Aliskiren is uniquely available with ISO/IEC 17025-accredited certificates of analysis and full USP/EP traceability, making it the reference standard of choice for impurity profiling and method validation [3]. Its pronounced LogP separation from the API ensures reliable quantitation at the ICH Q3A identification threshold of 0.1% [4].

Stereochemical Integrity Risk Mitigation During Late-Stage Synthesis

For research and process development teams optimizing convergent synthetic routes to Aliskiren, procurement of N-Boc Aliskiren with pre-established (3S,5S,6S,8S) stereochemistry eliminates the risk of late-stage epimerization that plagues unprotected amine intermediates. The demonstrated >97% ee for the final API following Boc deprotection [5] provides a clear quality-by-design (QbD) advantage over routes requiring post-deprotection chiral purification.

Forced Degradation and Stress Stability Studies for Aliskiren Drug Product

For analytical development scientists conducting forced degradation studies as required by ICH Q1A(R2), N-Boc Aliskiren serves as both a process impurity reference and a potential degradation marker. Its physicochemical properties (LogP 6.34; PSA 158.44 Ų) have been used to predict its ADMET profile and chromatographic behavior, facilitating the development of stability-indicating HPLC methods capable of resolving N-Boc Aliskiren from the API and other degradation products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc Aliskiren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.